1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
1-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative featuring a 1,6-dihydropyrimidine core substituted with a carboxamide group at position 5, a methyl group at position 2, and a cyclopentyl-linked carbamoylmethyl moiety at position 1. Pyrimidine-based compounds are frequently explored in medicinal chemistry for their bioisosteric properties and ability to interact with enzymes or receptors.
Properties
IUPAC Name |
1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclopentyl-2-methyl-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4/c1-12-22-10-15(19(27)23-14-5-3-4-6-14)20(28)25(12)11-18(26)24-16-9-13(21)7-8-17(16)29-2/h7-10,14H,3-6,11H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFYFLCWMQDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with cyclopentanone and urea under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound can also modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
Core Structural Differences
The target compound’s 1,6-dihydropyrimidine scaffold distinguishes it from analogs with pyridine (e.g., ) or tetrahydropyrimidine cores (e.g., ). Key comparisons include:
Pyrimidine vs. Pyridine :
Degree of Saturation :
Substituent Profiles and Functional Groups
- ’s 4-fluorobenzyl group combines moderate electron withdrawal (F) with lipophilicity .
Functional Group Variations :
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| Target Compound | C20H23ClN4O4* | ~428.9* |
| C20H16Cl2N2O3 | 403.26 | |
| C19H18ClN3O4S* | ~427.9* |
- Molecular Weight : The target compound’s higher molar mass (~428.9 g/mol) compared to (403.26 g/mol) may reduce membrane permeability but enhance target affinity.
- Solubility : The hydroxy group in ’s compound could improve aqueous solubility relative to the target’s methoxy and chloro substituents .
Implications for Research and Development
- Drug Design : The pyrimidine core in the target and compounds offers versatility for modifying hydrogen-bonding networks, while ’s pyridine scaffold prioritizes aromatic interactions.
- Bioactivity : Substituents like thioxo () or nitro () may confer unique inhibitory properties, warranting further exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
